![molecular formula C17H18N2O5S B5523151 methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

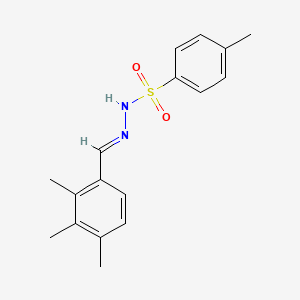

methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

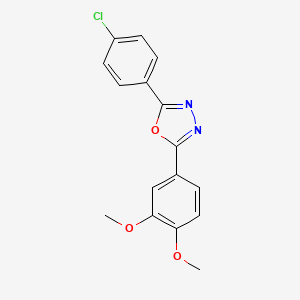

Methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate is a useful research compound. Its molecular formula is C17H18N2O5S and its molecular weight is 362.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 362.09364285 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization of Polymers

The compound has been used in the synthesis and characterization of novel polymeric materials. For instance, Shockravi et al. (2006) synthesized two new diacid monomers, including 2,2′-sulfide bis(4-methyl phenoxy acetic acid), through a process involving refluxing with chloroacetonitrile and subsequent basic reduction. These monomers were then used to prepare novel series of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s, demonstrating good thermal stability and solubility in polar solvents (Shockravi et al., 2006).

Chemical Reaction Mechanisms

The compound is involved in various chemical reaction mechanisms. For example, Ryu et al. (1996) explored the photolysis of methyl alpha-(phenylseleno)acetate in the presence of an alkene and CO, leading to acyl selenides via group transfer carbonylation. This three-component coupling reaction mechanism involves the addition of a (methoxycarbonyl)methyl radical to an alkene, trapping of the produced alkyl free radical by CO, and termination by a phenylselenenyl group transfer (Ryu et al., 1996).

Carbonic Anhydrase Inhibition

In the realm of enzymatic inhibition, Abdel-Aziz et al. (2015) investigated arenesulfonyl-2-imidazolidinones, which incorporate methyl and phenyl moieties, as inhibitors for carbonic anhydrase isoenzymes hCA I and hCA II. This study found that most compounds exhibited micromolar inhibition constants, showcasing the potential of such compounds in designing enzyme inhibitors (Abdel-Aziz et al., 2015).

Electrochemical Analysis

Tefera et al. (2016) prepared a poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode for the simultaneous determination of caffeine and paracetamol using square-wave voltammetry. This study highlights the applicability of sulfonic acid derivatives in electrochemical sensors and analytical chemistry (Tefera et al., 2016).

Environmental Decontamination

Wang et al. (2018) questioned the long-recognized role of sulfate radical in the Fe(II) activated peroxydisulfate (PDS) process for environmental decontamination, suggesting instead the generation of Fe(IV). This finding, which involved the oxidation of methyl phenyl sulfoxide to sulfone, could significantly impact the understanding and application of this process in environmental remediation (Wang et al., 2018).

特性

IUPAC Name |

methyl 2-[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-13-3-9-16(10-4-13)25(21,22)19-18-11-14-5-7-15(8-6-14)24-12-17(20)23-2/h3-11,19H,12H2,1-2H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHGIDIXPVNSOT-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5523071.png)

![(E)-1-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5523075.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)